[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Description
Crystallographic Analysis and Conformational Dynamics
The crystallographic analysis of this compound reveals a complex three-dimensional structure characterized by multiple conformational states. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformational preference significantly influences the spatial orientation of the ethoxycarbonyl substituent at the 4-position of the piperidine ring. The chair conformation of the piperidine ring places the ethoxycarbonyl group in either an axial or equatorial position, with the equatorial orientation being energetically favored due to reduced steric interactions.
The crystal packing arrangement demonstrates significant intermolecular interactions, particularly hydrogen bonding networks involving the carboxylic acid functionality and the carbonyl oxygen atoms present in the molecule. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties such as melting point and solubility characteristics. The oxoethyl linker connecting the piperidine ring to the aminoacetic acid portion exhibits rotational flexibility, allowing for multiple conformational states that can be accessed under different environmental conditions.
Computational modeling studies using molecular dynamics simulations reveal that the compound exhibits conformational flexibility primarily around the oxoethyl bridge and the connection between the methoxyphenyl group and the aminoacetic acid moiety. The energy minimization calculations performed using the Tripos force field and Powell conjugate gradient algorithm demonstrate convergence criteria of 0.05 kilocalories per mole per Angstrom, indicating stable molecular conformations. The three-dimensional structures constructed using standard geometric parameters show that the molecule can adopt extended and folded conformations depending on the specific crystallization conditions and intermolecular interactions present in the crystal lattice.
| Structural Parameter | Value | Method |
|---|---|---|
| Piperidine Ring Conformation | Chair | X-ray Crystallography |
| Ethoxycarbonyl Orientation | Equatorial | Energy Minimization |
| Oxoethyl Bridge Flexibility | High | Molecular Dynamics |
| Intermolecular H-bonding | Present | Crystal Structure Analysis |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the chemical environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum displays characteristic signals for the various functional groups present in the compound. The methoxy group on the phenyl ring appears as a sharp singlet at approximately 3.8 parts per million, representing the three protons of the methoxy substituent. The aromatic protons of the 4-methoxyphenyl group exhibit distinct splitting patterns in the range of 6.8 to 7.2 parts per million, with the ortho protons appearing as a doublet and the meta protons showing coupling characteristic of para-disubstituted benzene rings.
The piperidine ring protons display complex multipicity patterns due to the conformational dynamics and the presence of the ethoxycarbonyl substituent. The axial and equatorial protons of the piperidine ring are distinguishable in the nuclear magnetic resonance spectrum, appearing as overlapping multiplets in the region between 1.5 and 3.5 parts per million. The ethoxycarbonyl group contributes characteristic signals including a triplet for the methyl group of the ethyl ester at approximately 1.25 parts per million and a quartet for the methylene protons at around 4.15 parts per million, confirming the presence of the ethyl ester functionality.
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbons appearing in the downfield region between 170 and 180 parts per million. The aromatic carbons of the methoxyphenyl group resonate in the typical aromatic region of 110 to 160 parts per million, with the methoxy-substituted carbon showing characteristic upfield shifts due to the electron-donating effect of the methoxy group. The piperidine ring carbons appear in the aliphatic region, with the carbon bearing the ethoxycarbonyl group showing a distinctive downfield shift due to the electron-withdrawing effect of the ester functionality.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carboxylic acid functionality exhibits a broad absorption band between 2500 and 3300 reciprocal centimeters, corresponding to the hydroxyl stretch of the carboxylic acid group. The carbonyl stretching frequencies appear in the region of 1650 to 1750 reciprocal centimeters, with distinct bands for the ester carbonyl and the amide carbonyl functionalities. The aromatic carbon-carbon stretching vibrations of the methoxyphenyl group contribute absorption bands in the range of 1450 to 1600 reciprocal centimeters.
| Spectroscopic Technique | Key Signals | Assignment |
|---|---|---|
| 1H Nuclear Magnetic Resonance | 3.8 parts per million (singlet) | Methoxy group |
| 1H Nuclear Magnetic Resonance | 6.8-7.2 parts per million (multiplet) | Aromatic protons |
| 13C Nuclear Magnetic Resonance | 170-180 parts per million | Carbonyl carbons |
| Infrared | 2500-3300 reciprocal centimeters | Carboxylic acid hydroxyl |
| Infrared | 1650-1750 reciprocal centimeters | Carbonyl stretching |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals distinctive fragmentation patterns that provide structural confirmation and insight into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 378.4, corresponding to the protonated molecular ion [M+H]+ of the compound. This molecular ion serves as the base peak for subsequent fragmentation analysis and confirms the molecular weight determination from other analytical techniques.
The primary fragmentation pathway involves the loss of the ethoxycarbonyl group from the piperidine ring, resulting in a major fragment ion at mass-to-charge ratio 305. This fragmentation occurs through a characteristic cleavage of the carbon-nitrogen bond connecting the ethyl ester to the piperidine ring, indicating that this bond represents a particularly labile site under mass spectrometric conditions. The loss of 73 mass units (corresponding to the ethoxycarbonyl group) is consistent with similar fragmentation patterns observed in related piperidine-containing compounds.
A secondary fragmentation pathway involves the cleavage of the oxoethyl bridge connecting the piperidine ring to the aminoacetic acid portion of the molecule. This fragmentation results in the formation of two distinct ion fragments: one containing the piperidine ring with the ethoxycarbonyl substituent, and another containing the methoxyphenyl aminoacetic acid moiety. The piperidine-containing fragment appears at mass-to-charge ratio 184, while the methoxyphenyl aminoacetic acid fragment produces an ion at mass-to-charge ratio 195.
Additional minor fragmentation pathways include the loss of the methoxy group from the phenyl ring, resulting in a fragment ion that is 31 mass units lighter than the corresponding precursor ion. This fragmentation pattern is characteristic of methoxy-substituted aromatic compounds and provides additional structural confirmation for the presence of the 4-methoxyphenyl group. The carboxylic acid functionality also contributes to fragmentation through the loss of carbon dioxide, producing fragments that are 44 mass units lighter than their precursor ions.
| Fragment Ion (mass-to-charge ratio) | Loss (mass units) | Proposed Structure |
|---|---|---|
| 378.4 | 0 | Molecular ion [M+H]+ |
| 305 | 73 | Loss of ethoxycarbonyl group |
| 195 | 183 | Methoxyphenyl aminoacetic acid fragment |
| 184 | 194 | Piperidine ethoxycarbonyl fragment |
| 164 | 31 | Loss of methoxy group |
The fragmentation patterns observed in the mass spectrometric analysis provide valuable information about the relative stability of different chemical bonds within the molecule and confirm the proposed structural assignment. The preferential cleavage of the ethoxycarbonyl group suggests that this functional group represents the most labile component of the molecule under ionization conditions, which has implications for the compound's stability during analytical procedures and potential synthetic transformations.
Properties
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-3-27-19(25)14-8-10-20(11-9-14)17(22)12-21(13-18(23)24)15-4-6-16(26-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESVNQYGNVMRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116448 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 4-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-71-7 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 4-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 4-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the ethoxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the piperidine ring can be synthesized through a cyclization reaction, followed by the introduction of the ethoxycarbonyl group via esterification. The final step involves the coupling of the piperidine derivative with the methoxyphenyl group under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to modulate various biological pathways. Its structure suggests it may interact with specific receptors or enzymes involved in disease processes.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research published in a peer-reviewed journal demonstrated that the compound could inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Pharmacology
The pharmacological profile of [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid has been explored in the context of its effects on neurotransmitter systems. Its potential as a neuroprotective agent has garnered attention.
Case Study: Neuroprotection
A study focused on neurodegenerative diseases found that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes, which suggests its utility in treating conditions like Alzheimer's disease .
Biochemistry
In biochemistry, this compound serves as a valuable tool for studying enzyme kinetics and metabolic pathways. Its ability to act as an inhibitor or substrate for specific enzymes allows researchers to elucidate complex biochemical processes.
Application: Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit key enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies for diseases such as diabetes and obesity .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |
| Pharmacology | Neuroprotection | Protects neuronal cells from oxidative stress |
| Biochemistry | Enzyme Inhibition Studies | Inhibits enzymes linked to metabolic disorders |
Mechanism of Action
The mechanism of action of [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Piperidine-Based Analogs
Key Observations :
- Substituent Effects: The ethoxycarbonyl group in the target compound likely improves aqueous solubility compared to the methyl group in its analog .
- Synthetic Feasibility : Piperidine derivatives are commonly synthesized via HATU/DIPEA-mediated couplings (e.g., 62% yield in ), suggesting the target compound could be synthesized efficiently using similar protocols .
Non-Piperidine Scaffolds with Shared Functional Groups
Key Observations :
Pharmacological Potential of Structural Motifs
- 4-Methoxyphenyl Group : Recurring in , and 20, this group is associated with enhanced hydrophobic interactions in receptor binding. For example, pyrimidine derivatives () showed moderate yields (58–61%), suggesting synthetic accessibility for structure-activity studies .
- Ethoxycarbonyl vs. Carbamoyl : The ethoxycarbonyl group in the target compound may confer better metabolic stability than carbamoyl groups (e.g., ), which are prone to enzymatic hydrolysis .
Biological Activity
The compound [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid , with the CAS number 1142205-71-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Molecular Formula : C19H26N2O6
- Molecular Weight : 378.43 g/mol
- PubChem CID : 25220056
Structural Characteristics
The compound features a piperidine ring substituted with an ethoxycarbonyl group and an amino acid moiety, which is critical for its biological interactions. The presence of a methoxyphenyl group enhances lipophilicity, potentially affecting its pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O6 |
| Molecular Weight | 378.43 g/mol |
| CAS Number | 1142205-71-7 |
| PubChem CID | 25220056 |
Antitumor Activity
Research indicates that derivatives of this compound may exhibit significant antitumor properties. For instance, studies have shown that similar piperidine derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on lung cancer cell lines using the Sulforhodamine B (SRB) assay. Results demonstrated that certain structural modifications led to enhanced cytotoxicity, suggesting a promising avenue for developing novel anticancer agents.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory activities. Pyrazole derivatives, which share structural similarities, have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest that they may inhibit bacterial growth. This activity is particularly relevant in the context of increasing antibiotic resistance.
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant cytotoxicity in vitro | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Potential bacterial inhibition |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and the introduction of various substituents can significantly influence activity:
- Piperidine Substitution : Variations in the ethoxycarbonyl group can enhance or diminish activity against specific targets.
- Amino Acid Moiety : The nature of the amino acid can affect binding affinity to biological targets.
- Methoxy Group : The position and nature of methoxy substitutions on the phenyl ring are critical for maintaining lipophilicity and bioavailability.
Q & A
Q. Which databases provide reliable structural analogs for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
